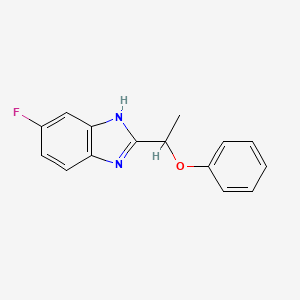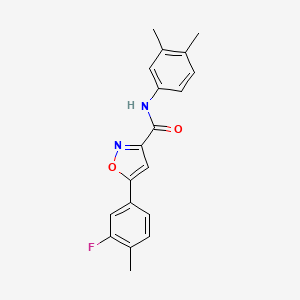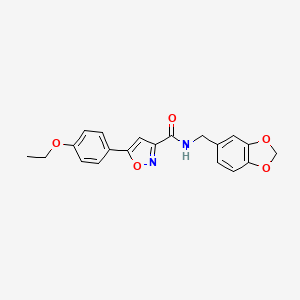![molecular formula C21H25N3O4S2 B11347760 N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11347760.png)
N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine and piperidine intermediates. The process may include:
Formation of Pyrrolidine Intermediate: This can be achieved through the chloroacetylation of S-proline followed by amidation.
Formation of Piperidine Intermediate: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyrrolidine and piperidine intermediates are then coupled with a thiophene sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxamides.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-2-carboxamides.
Uniqueness
N-[2-(PYRROLIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of pyrrolidine, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in drug discovery and other scientific research .
Properties
Molecular Formula |
C21H25N3O4S2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N3O4S2/c25-20(16-7-5-13-24(15-16)30(27,28)19-10-6-14-29-19)22-18-9-2-1-8-17(18)21(26)23-11-3-4-12-23/h1-2,6,8-10,14,16H,3-5,7,11-13,15H2,(H,22,25) |
InChI Key |
KKUBFVLONTYMOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(propan-2-yloxy)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11347681.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11347688.png)
![Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate](/img/structure/B11347693.png)

![N-(3,5-dimethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347708.png)
![1-(benzylsulfonyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B11347717.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11347724.png)
![4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11347729.png)
![1-ethyl-3-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11347738.png)
![1-({1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11347740.png)
![5-(4-chlorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11347742.png)


![1-(benzylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B11347758.png)
